(E)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)-2-phenylacetic acid
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Description
(E)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C23H17NO4S2 and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Properties
- Novel thioxothiazolidin-4-one derivatives, including compounds similar in structure to the mentioned chemical, have demonstrated the ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models, showing potential as anticancer agents (Chandrappa et al., 2010). Additionally, these compounds exhibit strong antiangiogenic effects and suppress tumor-induced endothelial proliferation.
- Another study synthesized similar derivatives to explore the anticancer effects associated with the thiazolidinone framework. These compounds showed moderate to strong antiproliferative activity in human leukemia cell lines, indicating the importance of the thiazolidinone moiety and the substituted aryl ring for anticancer properties (Chandrappa et al., 2009).
Antimicrobial and Antifungal Activities
- Some derivatives have shown promising antimicrobial activities, suggesting their potential in developing new treatments against various bacterial and fungal infections. For instance, derivatives of thiazolidin-4-one and thiadiazolyl exhibited significant antimicrobial activities, highlighting their potential as lead compounds for further antimicrobial drug development (Hassan, 2007).
Synthesis of Novel Organic Compounds
- Research into the synthesis of d-π-A chromophores involving similar chemical structures has led to the development of compounds with significant photophysical properties. These studies contribute to the understanding of intramolecular charge transfer characteristics and have implications for the design of new materials for electronic and photonic applications (Jachak et al., 2021).
Selective Metal Ion Detection
- A derivative of the chemical was synthesized and found to have a good selectivity for Co2+ ions over other metal ions tested, indicating its potential as a fluorescent chemical sensor for the selective detection of cobalt ions (Li Rui-j, 2013).
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c1-14-7-9-15(10-8-14)18-12-11-17(28-18)13-19-21(25)24(23(29)30-19)20(22(26)27)16-5-3-2-4-6-16/h2-13,20H,1H3,(H,26,27)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAAFOKBILMYMB-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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